molecular formula C21H19Cl2N3S B2787806 N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-24-6

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Katalognummer: B2787806
CAS-Nummer: 393825-24-6
Molekulargewicht: 416.36
InChI-Schlüssel: IHOIEVYUJTWNTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core modified with a carbothioamide group at position 2, a 2,4-dichlorophenyl substituent at position 1, and a benzyl group at the N-position. This structure combines electron-withdrawing (2,4-dichlorophenyl) and bulky (benzyl) substituents, which influence its physicochemical properties and reactivity. While detailed molecular data for this compound are absent in the provided evidence, its structural analogs (e.g., –3) offer insights into comparative behavior.

Eigenschaften

IUPAC Name

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3S/c22-16-8-9-17(18(23)13-16)20-19-7-4-10-25(19)11-12-26(20)21(27)24-14-15-5-2-1-3-6-15/h1-10,13,20H,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOIEVYUJTWNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be represented as follows:

  • Molecular Formula : C20_{20}H19_{19}Cl2_{2}N3_{3}S
  • Molecular Weight : 397.35 g/mol

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance, a study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the sub-G1 phase.

Key Findings :

  • IC50_{50} values for related compounds were found to be lower than that of established drugs like sorafenib, indicating superior efficacy in certain cases .
  • Flow cytometry analysis confirmed that these compounds could effectively induce apoptotic cell death in HeLa cells.

Antimicrobial Activity

The antimicrobial properties of N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide derivatives have also been investigated. Compounds with similar heterocyclic structures have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

In vitro Studies :

  • Compounds demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Structure-activity relationship studies indicated that modifications at specific positions on the aromatic ring could enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like chlorine) on the phenyl rings has been linked to increased potency against cancer cells and bacteria.

Substituent Effect on Activity
2,4-DichlorophenylIncreases anticancer activity
Benzyl groupEnhances lipophilicity
Thioamide functionalityContributes to biological activity

Study 1: Anticancer Efficacy

A recent publication reported on a series of thioamide derivatives where N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide was evaluated for its anticancer properties. The study highlighted its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines through in vitro assays.

Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial efficacy of related compounds. The study utilized standard disk diffusion methods to assess activity against E. coli and S. aureus, revealing promising results that warrant further exploration into their therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison

The table below highlights key differences between the target compound and structurally related derivatives:

Table 1: Structural Comparison of Dihydropyrrolo[1,2-a]pyrazine Carbothioamides

Compound Name Molecular Formula Molecular Weight (g/mol) R1 Substituent R2 Substituent
N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide* C₂₂H₂₀Cl₂N₄S ~457.44 2,4-Dichlorophenyl Benzyl
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₃H₂₆N₄S 390.55 4-Pyridinyl 2,6-Diethylphenyl

Key Observations :

  • The benzyl group (target) is bulkier than the 2,6-diethylphenyl group (), likely increasing steric hindrance and reducing accessibility in reactions .
  • Molecular Weight :
    • The target compound’s higher molecular weight (~457.44 g/mol vs. 390.55 g/mol for ) suggests greater lipophilicity, which may influence solubility and bioavailability.
Electronic and Steric Profile
  • Electron-Withdrawing vs. Donating Groups :
    • The 2,4-dichlorophenyl group (target) creates a more electron-deficient core than the 4-methoxyphenyl group (), which is electron-donating. This difference may affect charge distribution in reactions involving nucleophiles or electrophiles .
  • Biological Implications :
    • While biological data are absent in the evidence, the dichlorophenyl group’s electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets compared to pyridinyl () or methoxyphenyl () substituents.

Q & A

Q. What experimental controls are critical when interpreting conflicting bioactivity results?

  • Methodology :
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples.
  • Dose-Response Repetition : Perform triplicate assays across independent batches to rule out batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.